N-Phenyl-9,9'-spirobi[fluoren]-4-amine
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Overview
Description
N-Phenyl-9,9’-spirobi[fluoren]-4-amine is an organic compound that has garnered significant attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-9,9’-spirobi[fluoren]-4-amine typically involves the Buchwald-Hartwig coupling reaction. This method employs palladium-catalyzed amination of aryl halides with amines. The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of N-Phenyl-9,9’-spirobi[fluoren]-4-amine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization and chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-9,9’-spirobi[fluoren]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Phenyl-9,9’-spirobi[fluoren]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which N-Phenyl-9,9’-spirobi[fluoren]-4-amine exerts its effects is primarily through its interaction with electronic states. The compound’s unique structure allows for efficient charge transport and emission of light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its photophysical properties .
Comparison with Similar Compounds
Similar Compounds
- 9,9’-Spirobi[fluoren]-2-amine
- N-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9,9’-spirobi[fluoren]-1-amine
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
Uniqueness
N-Phenyl-9,9’-spirobi[fluoren]-4-amine stands out due to its high thermal stability and excellent photophysical properties, making it a preferred choice for OLED applications. Its unique spiro structure contributes to its superior performance compared to other similar compounds .
Properties
Molecular Formula |
C31H21N |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-phenyl-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C31H21N/c1-2-11-21(12-3-1)32-29-20-10-19-28-30(29)24-15-6-9-18-27(24)31(28)25-16-7-4-13-22(25)23-14-5-8-17-26(23)31/h1-20,32H |
InChI Key |
JJGPFWKMBHXQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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